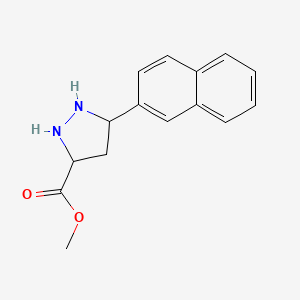
Pt (N H3)2 (N O3)2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diamminebis(nitrato-O)platinum, also known as cis-Diamminedinitratoplatinum(II), is a platinum-based coordination compound with the molecular formula H₄N₄O₆Pt. It is characterized by the presence of two ammine (NH₃) ligands and two nitrato (NO₃) ligands coordinated to a central platinum atom.
準備方法
Synthetic Routes and Reaction Conditions
Diamminebis(nitrato-O)platinum can be synthesized through the reaction of platinum(II) chloride with ammonium nitrate in the presence of ammonia. The reaction typically proceeds as follows:
PtCl2+2NH3+2NH4NO3→Pt(NH3)2(NO3)2+2NH4Cl
The reaction is carried out in an aqueous medium, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of diamminebis(nitrato-O)platinum involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in batch reactors, and the final product is purified through crystallization and drying processes .
化学反応の分析
Types of Reactions
Diamminebis(nitrato-O)platinum undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to form platinum(0) or other lower oxidation state complexes.
Substitution: The nitrato ligands can be substituted by other ligands such as chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in acidic medium.
Reduction: Sodium borohydride or other reducing agents in aqueous or organic solvents.
Substitution: Halide salts (e.g., sodium chloride) in aqueous or organic solvents.
Major Products Formed
Oxidation: Higher oxidation state platinum complexes.
Reduction: Platinum(0) or lower oxidation state complexes.
Substitution: Halide-substituted platinum complexes.
科学的研究の応用
Diamminebis(nitrato-O)platinum has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including anticancer properties.
Medicine: Explored as a potential anticancer agent due to its ability to interact with DNA and inhibit cell division.
Industry: Utilized in the preparation of platinum-based catalysts for industrial processes
作用機序
The mechanism of action of diamminebis(nitrato-O)platinum involves its interaction with cellular components, particularly DNA. The compound binds to the N7 position of purine bases in DNA, forming intra- and inter-strand crosslinks. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis. The formation of reactive oxygen species also contributes to its cytotoxic effects .
類似化合物との比較
Similar Compounds
Cisplatin: Cis-diamminedichloroplatinum(II), widely used as an anticancer drug.
Carboplatin: Cis-diammine(1,1-cyclobutanedicarboxylato)platinum(II), a second-generation platinum-based anticancer drug.
Oxaliplatin: Trans-l-1,2-diaminocyclohexane oxalato platinum(II), another platinum-based anticancer drug
Uniqueness
Diamminebis(nitrato-O)platinum is unique due to its specific ligand environment, which imparts distinct chemical and biological properties. Unlike cisplatin, which has chloride ligands, diamminebis(nitrato-O)platinum has nitrato ligands, affecting its reactivity and interaction with biological molecules .
特性
分子式 |
H4N4O6Pt |
|---|---|
分子量 |
351.14 g/mol |
IUPAC名 |
azanide;platinum(4+);dinitrate |
InChI |
InChI=1S/2NO3.2H2N.Pt/c2*2-1(3)4;;;/h;;2*1H2;/q4*-1;+4 |
InChIキー |
ZTAXCCAEQXGMOM-UHFFFAOYSA-N |
正規SMILES |
[NH2-].[NH2-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pt+4] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347608.png)
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(1R,2R)-2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobutane-1,2-dione](/img/structure/B12347609.png)

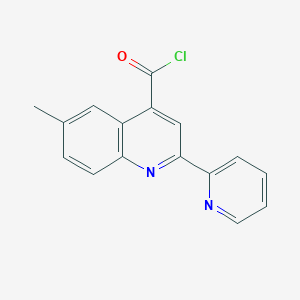
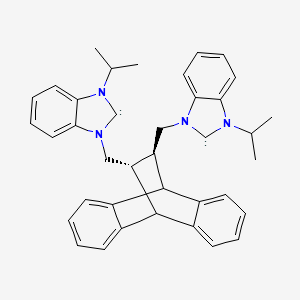
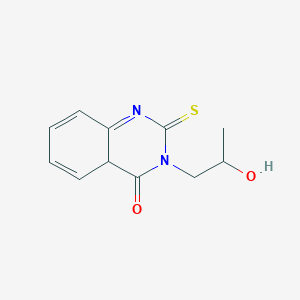
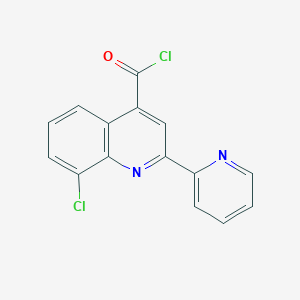

![Tert-butyl (1R,5S,6R)-6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12347661.png)
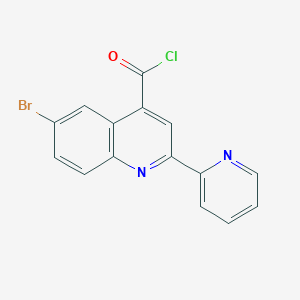
![N-[(2,5-dimethylpyrazol-3-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B12347672.png)
![ethyl 4-bromo-1-(4-methylphenyl)sulfonyl-7-oxo-7aH-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B12347677.png)
![4-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)aniline](/img/structure/B12347682.png)
